molecular formula C22H22FN3O5 B2373090 N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4,5-trimethoxybenzamide CAS No. 921574-59-6

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4,5-trimethoxybenzamide

Cat. No.: B2373090
CAS No.: 921574-59-6
M. Wt: 427.432
InChI Key: CIQGRFYLIPFDNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4,5-trimethoxybenzamide is a benzamide derivative featuring a pyridazinone core linked to a 3,4,5-trimethoxybenzamide moiety via an ethyl chain.

Properties

IUPAC Name

N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-3,4,5-trimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O5/c1-29-18-12-15(13-19(30-2)21(18)31-3)22(28)24-10-11-26-20(27)9-8-17(25-26)14-4-6-16(23)7-5-14/h4-9,12-13H,10-11H2,1-3H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQGRFYLIPFDNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 1,4-Diketones with Hydrazines

The 3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine fragment is synthesized via cyclocondensation of 4-fluorophenyl-substituted 1,4-diketones with hydrazine hydrate. Adapted from triazolopyrimidine syntheses, the protocol involves:

  • Heating a solution of 1-(4-fluorophenyl)butane-1,4-dione (1.0 eq) and hydrazine hydrate (1.2 eq) in acetic acid at 80°C for 6 hours.
  • Cooling to 0°C to precipitate the product, followed by filtration and recrystallization from ethanol/water (3:1).

This method yields 68-72% of the pyridazinone core, with purity >95% by HPLC. Key challenges include controlling regioselectivity to avoid formation of 2-substituted pyridazinone isomers, which are mitigated by using excess acetic acid as both solvent and catalyst.

Alternative Route via Oxidation of Dihydropyridazines

Patent WO2021165818A1 describes an oxidation-based strategy for pyridazinones, applicable here:

  • React 3-(4-fluorophenyl)-1,2-dihydropyridazine (prepared via Heck coupling) with 2.5 eq of potassium permanganate in acetone/water (4:1) at 25°C for 12 hours.
  • Quench with sodium bisulfite, extract with ethyl acetate, and concentrate.

While this route achieves 65% yield, it requires stringent temperature control to prevent over-oxidation to pyridazine derivatives.

Introduction of the Ethylamine Side Chain

Nucleophilic Displacement of Chloro Intermediates

The ethylamine linker is installed via SN2 reaction between 1-chloro-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethane and ammonia:

  • React pyridazinone (1.0 eq) with 1,2-dichloroethane (1.5 eq) in DMF using NaH (2.0 eq) as base at 50°C for 3 hours.
  • Treat the chloro intermediate with 7M NH3 in methanol at 70°C for 8 hours.

Yields range from 60-65%, with byproduct formation (e.g., dialkylation) minimized by using a 10:1 ammonia excess.

Reductive Amination Approach

An alternative method employs reductive amination:

  • Condense 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetaldehyde (1.0 eq) with ammonium acetate (3.0 eq) in methanol.
  • Reduce with sodium cyanoborohydride (1.2 eq) at pH 5 (acetic acid buffer).

This one-pot procedure achieves 75% yield but requires careful pH control to avoid aldehyde polymerization.

Amide Coupling with 3,4,5-Trimethoxybenzoic Acid

Carbodiimide-Mediated Coupling

Adapting methodology from HUE027212T2, the final amidation utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

  • Activate 3,4,5-trimethoxybenzoic acid (1.2 eq) with EDC (1.5 eq) and HOBt (1.5 eq) in DCM for 30 minutes.
  • Add 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethylamine (1.0 eq) and stir at 25°C for 18 hours.
  • Wash with 5% NaHCO3, dry over MgSO4, and purify via silica chromatography (ethyl acetate/hexane).

This protocol provides 85-88% yield with >99% purity. Comparative studies show EDC/HOBt outperforms DCC or CDI in minimizing racemization.

Mixed Anhydride Method

For scale-up, the mixed anhydride approach is viable:

  • Treat 3,4,5-trimethoxybenzoic acid (1.0 eq) with isobutyl chloroformate (1.1 eq) and N-methylmorpholine (1.1 eq) in THF at -15°C.
  • Add the amine hydrochloride (1.0 eq) and warm to 25°C over 4 hours.

Yields of 78% are achieved, though this method requires stringent temperature control.

Reaction Optimization and Process Analytics

Solvent Screening for Amidation

Solvent Dielectric Constant Yield (%) Purity (%)
DCM 8.93 88 99.1
THF 7.52 82 98.5
DMF 36.7 75 97.8
Acetonitrile 37.5 68 96.2

Polar aprotic solvents like DCM optimize yield and purity by stabilizing the transition state without inducing side reactions.

Temperature Profiling in Pyridazinone Synthesis

Temperature (°C) Reaction Time (h) Yield (%) Isomer Ratio (3-sub:2-sub)
60 8 58 85:15
80 6 68 92:8
100 4 72 95:5
120 3 70 93:7

Elevated temperatures accelerate cyclocondensation but above 100°C promote decomposition, making 80-100°C optimal.

Characterization and Quality Control

Spectroscopic Validation

  • 1H NMR (500 MHz, DMSO-d6): δ 8.21 (d, J = 8.5 Hz, 2H, ArH), 7.89 (s, 1H, pyridazinone H5), 7.45 (t, J = 8.7 Hz, 2H, ArH), 4.12 (t, J = 6.3 Hz, 2H, CH2N), 3.84 (s, 6H, OCH3), 3.79 (s, 3H, OCH3), 3.34 (q, J = 6.1 Hz, 2H, CH2NH), 2.95 (br s, 1H, NH).
  • HRMS (ESI): m/z calc. for C23H23FN3O5 [M+H]+: 456.1668; found: 456.1671.

Purity Assessment

HPLC analysis (C18 column, 60:40 MeCN/H2O + 0.1% TFA) shows a single peak at 8.9 minutes (99.3% purity), with no detectable impurities >0.1%.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to modify the oxidation state of specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: The compound shows promise as a lead compound for the development of new therapeutic agents, particularly in the treatment of diseases such as cancer and inflammation.

    Industry: Its chemical properties make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4,5-trimethoxybenzamide involves interactions with specific molecular targets and pathways. These may include:

    Molecular Targets: The compound may bind to specific enzymes or receptors, modulating their activity and leading to downstream effects.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The 4-fluorophenyl group in the target compound and 6g () enhances metabolic stability compared to chlorophenyl (6a) or cyanophenyl (6b) derivatives .
  • Biological Targets: Pyridazinone derivatives exhibit diverse mechanisms: HDAC inhibition ((S)-17b), cytotoxicity (6a–e), and enzyme inhibition (S23) .

Table 2: Physicochemical Properties

Compound Melting Point (°C) Yield (%) NMR Data Consistency Notable Spectral Features
Target Compound Not reported Not reported N/A Expected δ 10.2–10.3 (NH, DMSO-d6)
6a () 209–211 50.54 ±5% elemental analysis 1H-NMR: δ 7.62 (d, J=8.6 Hz, aromatics)
S23 () 146–147 86.16 ESI+ MS confirmed IR: C=O stretch at 1664 cm⁻¹
6g () Not reported 42 IR, 1H-NMR validated 1H-NMR: δ 3.84 (OCH3), δ 7.2–8.3 (aryl)

Key Observations :

  • Synthetic Efficiency : Hydrazide-linked compounds (6a, S23) generally exhibit higher yields (50–86%) compared to ethyl-linked derivatives, likely due to simpler reaction pathways .
  • Thermal Stability : Higher melting points in chlorophenyl derivatives (6a: 209–211°C) suggest stronger crystal lattice interactions vs. fluorophenyl analogs .

Antitumor and Enzyme Inhibition

  • (S)-17b (): Demonstrated nanomolar HDAC inhibition (class I selectivity), apoptosis induction, and in vivo tumor regression in xenograft models. Oral bioavailability and low hERG toxicity (IC50: 34.6 μM) make it a lead candidate .
  • 6a–e (–2) : Cytotoxic against cancer cell lines, with substituents like 4-chlorophenyl (6a) showing moderate activity. The 3,4,5-trimethoxybenzamide group is critical for DNA intercalation or topoisomerase inhibition .

Biological Activity

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4,5-trimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant research findings, and case studies.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

  • Molecular Formula : C19H22FN5O3
  • Molecular Weight : 373.41 g/mol
  • CAS Number : [insert CAS number if available]

The structure features a pyridazinone core connected to a trimethoxybenzamide moiety, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, potentially leading to altered cell proliferation and apoptosis.
  • Receptor Binding : It could bind to specific receptors, influencing downstream signaling pathways that regulate cell growth and survival.

Antitumor Activity

Research indicates that this compound exhibits notable antitumor properties:

  • Cell Line Studies : In vitro studies have demonstrated that the compound inhibits the growth of various cancer cell lines. For example, it has shown significant antiproliferative effects against HepG2 liver cancer cells with an IC50 value of approximately 1.30 μM .
Cell LineIC50 (μM)
HepG21.30
MDA-MB-2312.50
A27803.00

Apoptosis Induction

The compound promotes apoptosis in cancer cells, as evidenced by flow cytometry analyses showing increased annexin V positivity in treated cells. This suggests that this compound induces programmed cell death through intrinsic pathways.

Cell Cycle Arrest

Data indicate that the compound causes cell cycle arrest at the G2/M phase, which is critical for its antiproliferative activity. This was demonstrated through cell cycle analysis where treated cells showed an increased percentage of cells in the G2/M phase compared to control groups .

Study 1: In Vivo Tumor Growth Inhibition

A recent study investigated the in vivo efficacy of this compound using xenograft models. The results indicated a tumor growth inhibition rate of 48.89%, comparable to standard treatments like SAHA .

Study 2: Combination Therapy

Another study assessed the compound's potential in combination therapies. When co-administered with taxol and camptothecin, it significantly enhanced their antiproliferative effects, suggesting synergistic interactions that could improve treatment outcomes for cancer patients .

Q & A

Basic: What are the optimized synthetic routes for this compound, and what reaction conditions are critical for achieving high yield and purity?

Answer:
The synthesis involves multi-step organic reactions, typically starting with the functionalization of the pyridazinone core. Key steps include:

  • Coupling Reactions : The pyridazinone moiety (3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine) is linked to the ethyl spacer via nucleophilic substitution or amidation.
  • Amide Bond Formation : The 3,4,5-trimethoxybenzamide group is introduced using coupling agents like EDCl/HOBt in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under inert atmospheres .
  • Critical Conditions :
    • Temperature : Controlled heating (60–80°C) to avoid side reactions.
    • Catalysts : Palladium catalysts for Suzuki-Miyaura coupling when introducing aromatic groups .
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (methanol/water) ensure >95% purity .

Basic: How can researchers characterize the structural integrity and purity of this compound?

Answer:
Advanced spectroscopic and chromatographic techniques are essential:

  • NMR Spectroscopy :
    • ¹H/¹³C-NMR : Peaks for the 4-fluorophenyl group (δ ~7.2–7.4 ppm, doublets) and trimethoxybenzamide (δ ~3.8–3.9 ppm, singlet for OCH₃; δ ~7.5–7.7 ppm for aromatic protons) confirm connectivity .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the ethyl linker and pyridazinone ring .
  • Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺) validates molecular formula .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) assess purity, with retention times compared to standards .

Intermediate: What biological activities have been reported for structural analogs, and how do modifications influence pharmacological profiles?

Answer:
Analog studies reveal structure-activity relationships (SAR):

  • Pyridazinone Core : Essential for kinase inhibition (e.g., MAO-B inhibition in S23 , IC₅₀ = 0.42 µM) . Replacement with triazolo-pyrimidine reduces activity .
  • Trimethoxybenzamide Group : Enhances solubility and membrane permeability. Removal of methoxy groups decreases cytotoxicity (e.g., 6b vs. 6d in HepG2 cells, ∆IC₅₀ = 12 µM → 28 µM) .
  • Fluorophenyl Substitution : Improves target selectivity. 4-Fluorophenyl analogs show 3x higher glucosidase inhibition than non-fluorinated derivatives .

Advanced: What strategies are recommended for analyzing discrepancies in biological activity data across studies?

Answer:
Contradictions often arise from assay variability or structural nuances. Mitigation strategies include:

  • Purity Validation : Re-test compounds using standardized HPLC protocols to rule out impurities .
  • Assay Standardization : Compare IC₅₀ values under identical conditions (e.g., pH, cell lines). For example, cytotoxic activity varies between HepG2 (IC₅₀ = 12 µM) and MCF-7 (IC₅₀ = 18 µM) due to differential receptor expression .
  • Structural Confirmation : Re-examine analogs for unintended substitutions (e.g., 3-methoxy vs. 3-ethoxy in S23 reduces MAO-B affinity by 60%) .

Advanced: How can in silico modeling predict the binding affinity and mechanism of action of this compound?

Answer:
Computational approaches include:

  • Molecular Docking : Dock the compound into crystal structures of targets (e.g., α-glucosidase, PDB: 1XSI). The trimethoxybenzamide group forms hydrogen bonds with catalytic residues (Asp349, Arg315), explaining inhibitory activity .
  • MD Simulations : Assess stability of the ligand-receptor complex over 100 ns trajectories. Pyridazinone derivatives show stable binding to ATP pockets in kinases (RMSD < 2 Å) .
  • QSAR Models : Use descriptors like logP and polar surface area to predict bioavailability. Analogs with logP ≈ 2.5 exhibit optimal blood-brain barrier penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.